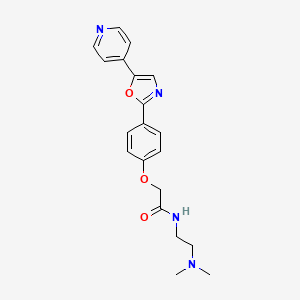
DND-160 dye
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DND-160 dye is a member of 1,3-oxazoles. It has a role as a fluorochrome.
Wissenschaftliche Forschungsanwendungen
Measurement of Lysosomal pH
One of the primary applications of DND-160 is in the measurement of lysosomal pH. Researchers have utilized this dye to assess the acidity within lysosomes, which is crucial for understanding various cellular processes, including autophagy and protein degradation. The dye's fluorescence intensity varies with pH, enabling precise quantification of lysosomal acidity.
Case Study: Lysosomal pH Measurement
- Objective : To determine the pH of isolated lysosomes using DND-160.
- Method : Cells were treated with DND-160 at a concentration of 0.5 µM, and fluorescence was measured using a fluorometer. A standard curve was generated by plotting the fluorescence ratio against known pH values.
- Findings : The study demonstrated significant variations in lysosomal pH across different cell types, highlighting the dye's effectiveness as a pH indicator .
Characterization Under High Hydrostatic Pressures
DND-160 has also been characterized under high hydrostatic pressures to understand its behavior in extreme conditions. This application is particularly relevant for studies involving deep-sea organisms or high-pressure environments.
Case Study: High Hydrostatic Pressure Characterization
- Objective : To evaluate the fluorescence response of DND-160 under varying pressures.
- Method : The dye was tested in different pH buffers (acetate, MOPS, BES) under controlled pressure conditions.
- Findings : Results indicated that DND-160 exhibited pressure sensitivity distinct from other dyes like SNARF and SNAFL, suggesting its potential for specialized applications in high-pressure biophysical studies .
Eigenschaften
Molekularformel |
C20H22N4O3 |
|---|---|
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
N-[2-(dimethylamino)ethyl]-2-[4-(5-pyridin-4-yl-1,3-oxazol-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C20H22N4O3/c1-24(2)12-11-22-19(25)14-26-17-5-3-16(4-6-17)20-23-13-18(27-20)15-7-9-21-10-8-15/h3-10,13H,11-12,14H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
RPIXXMOFBZXOQR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC(=O)COC1=CC=C(C=C1)C2=NC=C(O2)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















